molecular formula C8H12ClN3 B1362407 6-chloro-N-(2-methylpropyl)pyridazin-3-amine CAS No. 686277-32-7

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

Cat. No.: B1362407
CAS No.: 686277-32-7
M. Wt: 185.65 g/mol
InChI Key: WWKAEZGQGBNFMV-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylpropyl)pyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylpropyl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-N-(2-methylpropyl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine
  • 3-amino-6-chloropyridazine
  • 6-chloro-N-methylpyrazin-2-amine

Uniqueness

6-chloro-N-(2-methylpropyl)pyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAEZGQGBNFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383013
Record name 6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686277-32-7
Record name 6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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